L-Leucine 7-amido-4-methylcoumarin hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

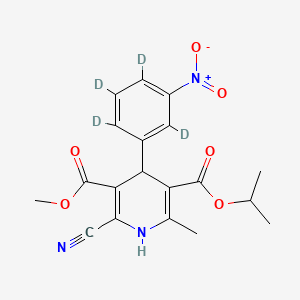

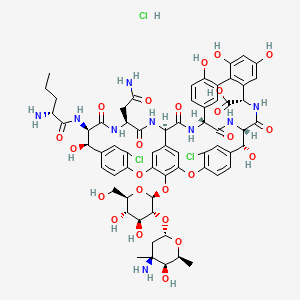

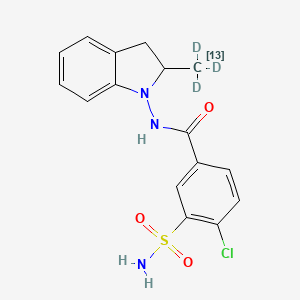

L-Leucine 7-amido-4-methylcoumarin hydrochloride is a fluorogenic peptidyl substrate primarily used to measure the activity of leucine aminopeptidase, an enzyme involved in protein hydrolysis. This compound is significant in various biochemical assays due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine 7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-leucine with 7-amido-4-methylcoumarin. The process generally includes the following steps:

Activation of L-Leucine: L-Leucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Coupling Reaction: The activated L-leucine is then reacted with 7-amido-4-methylcoumarin in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under optimized conditions to maximize yield.

Purification and Crystallization: Industrial purification methods, including large-scale chromatography and crystallization, are employed to ensure high purity.

Quality Control: The final product undergoes rigorous quality control checks, including spectroscopic analysis and purity testing, to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

L-Leucine 7-amido-4-methylcoumarin hydrochloride primarily undergoes enzymatic hydrolysis. The compound can also participate in other reactions such as:

Oxidation: Under specific conditions, the coumarin moiety can be oxidized, altering its fluorescence properties.

Substitution: The amide bond can be targeted in substitution reactions, although this is less common.

Common Reagents and Conditions

Enzymatic Hydrolysis: Leucine aminopeptidase is the primary enzyme used, typically in a buffered aqueous solution at physiological pH.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used under controlled conditions to study the oxidative behavior of the compound.

Major Products Formed

Hydrolysis Product: The primary product of enzymatic hydrolysis is 7-amido-4-methylcoumarin, which exhibits fluorescence.

Oxidation Products: Various oxidized derivatives of the coumarin moiety can be formed, depending on the specific conditions and reagents used.

Scientific Research Applications

L-Leucine 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:

Biochemical Assays: Used extensively to measure leucine aminopeptidase activity in various biological samples.

Medical Research: Helps in studying the role of leucine aminopeptidase in diseases and in the development of enzyme inhibitors.

Environmental Studies: Employed in assays to monitor enzyme activity in natural aquatic systems, providing insights into microbial protein hydrolysis.

Industrial Applications: Utilized in quality control processes to ensure the activity of leucine aminopeptidase in industrial enzyme preparations.

Mechanism of Action

The compound exerts its effects through the following mechanism:

Enzymatic Cleavage: Leucine aminopeptidase cleaves the amide bond between L-leucine and 7-amido-4-methylcoumarin.

Fluorescence Emission: The cleavage releases 7-amido-4-methylcoumarin, which emits fluorescence upon excitation, allowing for the quantification of enzyme activity.

Molecular Targets: The primary target is leucine aminopeptidase, but the compound can also interact with other proteases under specific conditions.

Comparison with Similar Compounds

Similar Compounds

L-Alanine 7-amido-4-methylcoumarin hydrochloride: Similar in structure but uses L-alanine instead of L-leucine.

L-Valine 7-amido-4-methylcoumarin hydrochloride: Uses L-valine, offering different substrate specificity.

Uniqueness

L-Leucine 7-amido-4-methylcoumarin hydrochloride is unique due to its high specificity for leucine aminopeptidase and its robust fluorescence properties, making it a preferred choice in many enzymatic assays.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics in comparison to similar compounds

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXITKKWBOQRZ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;hydrate;dihydrochloride](/img/structure/B10823230.png)

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823268.png)